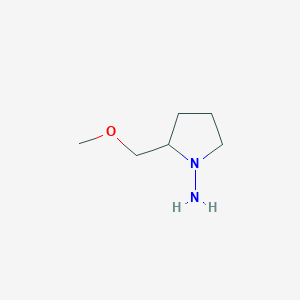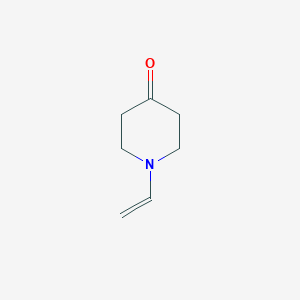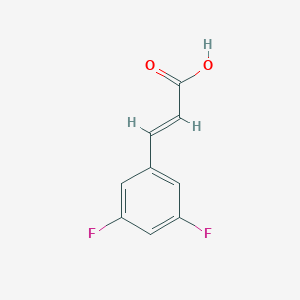
3,5-Difluorocinnamic acid
概要
説明
3,5-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2 and a molecular weight of 184.14 g/mol . It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 5 . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and interactions.
準備方法
3,5-Difluorocinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of styrene acid with hydrogen fluoride under appropriate conditions to introduce fluorine atoms, resulting in the formation of this compound . Industrial production methods may involve similar halogenation reactions, often using halogenated intermediates and subsequent functional group transformations.
化学反応の分析
3,5-Difluorocinnamic acid undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions may yield various substituted aromatic compounds.
科学的研究の応用
3,5-Difluorocinnamic acid has several scientific research applications, including:
Synthesis of Unnatural Flavonoids and Stilbenes: It has been used in the synthesis of “unnatural” flavonoids and stilbenes in Escherichia coli.
Material Science: The presence of fluorine atoms can lead to unique physical and chemical properties, making it useful in material science.
Biological Activities: Cinnamic acid derivatives, including this compound, are known for their biological activities and are common in various plant-derived food products.
作用機序
The mechanism of action of 3,5-Difluorocinnamic acid involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. These interactions can significantly alter the compound’s reactivity and biological activities. For example, the fluorine atoms can affect the molecule’s hydrogen bonding capabilities and overall crystal packing.
類似化合物との比較
3,5-Difluorocinnamic acid can be compared with other similar compounds, such as:
4-Fluorocinnamic Acid: This compound has a single fluorine atom at the 4-position on the benzene ring.
2-Methylcinnamic Acid: This compound has a methyl group at the 2-position on the benzene ring.
4-Methoxycinnamic Acid: This compound has a methoxy group at the 4-position on the benzene ring.
特性
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWRXICVNIUGY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-23-1, 147700-58-1 | |
| Record name | trans-3,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-3,5-Difluorocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pressure impact the [2 + 2] photodimerization reaction rate of 3,5-Difluorocinnamic acid in its crystal form?
A1: The research indicates that applying pressure can accelerate the [2 + 2] photodimerization of this compound. Specifically, the reaction proceeds at a faster rate at 0.4 GPa compared to ambient pressure (0.1 MPa). [] This suggests that pressure can influence the molecular arrangement within the crystal lattice, potentially leading to more favorable orientations for the reaction to occur.
Q2: What are the structural factors that might contribute to the observed differences in reactivity between 2,5-Difluorocinnamic acid and this compound under photodimerization conditions?
A2: While both 2,5-Difluorocinnamic acid and this compound share similarities in the distances between reacting monomers and their spatial orientations within the crystal lattice, 2,5-Difluorocinnamic acid exhibits higher reactivity. [] This implies that factors beyond simple geometric considerations, such as electronic effects stemming from the different fluorine substituent positions, could play a significant role in influencing the reactivity of these difluorinated cinnamic acid derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


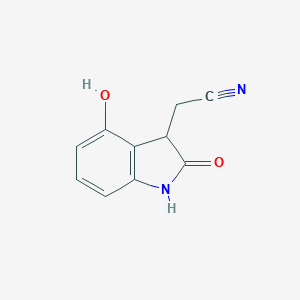
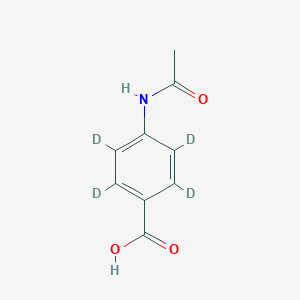
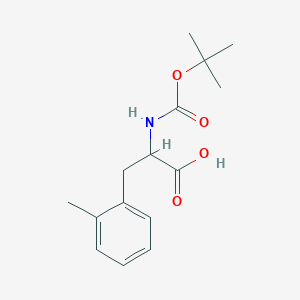
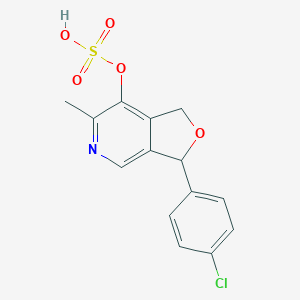
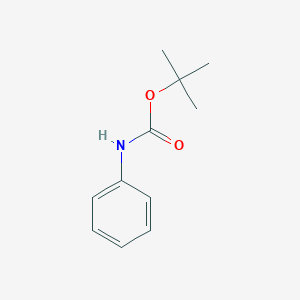
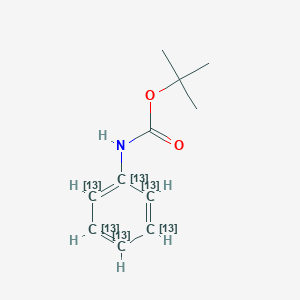
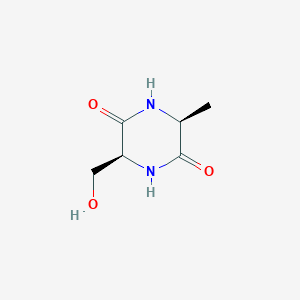
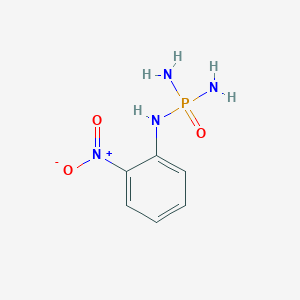

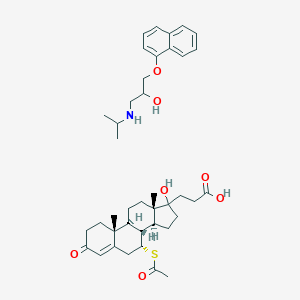
![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

